molecular formula C18H18FN3O2S2 B10864785 2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B10864785
M. Wt: 391.5 g/mol
InChI Key: USCLOTPSMJDUDP-UHFFFAOYSA-N
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Description

2-({[(2-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a fluorobenzoyl group, a carbothioyl group, and a tetrahydrobenzothiophene core

Preparation Methods

The synthesis of 2-({[(2-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Fluorobenzoyl Intermediate: The initial step involves the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride.

    Amidation Reaction: The 2-fluorobenzoyl chloride is then reacted with an amine to form the corresponding amide.

    Formation of the Carbothioyl Intermediate: The amide is further reacted with carbon disulfide and a base to form the carbothioyl intermediate.

    Cyclization: The final step involves the cyclization of the carbothioyl intermediate with a suitable reagent to form the tetrahydrobenzothiophene core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

2-({[(2-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

2-({[(2-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-({[(2-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-({[(2-FLUOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C18H18FN3O2S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)carbamothioylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H18FN3O2S2/c1-9-6-7-11-13(8-9)26-17(14(11)15(20)23)22-18(25)21-16(24)10-4-2-3-5-12(10)19/h2-5,9H,6-8H2,1H3,(H2,20,23)(H2,21,22,24,25)

InChI Key

USCLOTPSMJDUDP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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